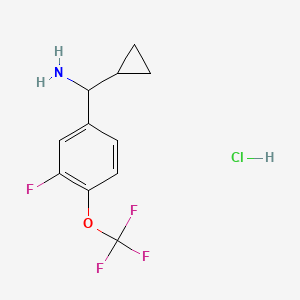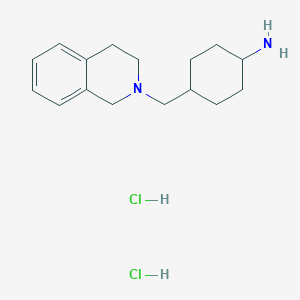
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride is a synthetic organic compound that features a cyclopropyl group, a fluorinated phenyl ring, and a methylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorinated Phenyl Ring: This step may involve nucleophilic aromatic substitution reactions, where a fluorinated phenyl precursor is reacted with appropriate nucleophiles.
Attachment of the Methylamine Group: This can be done through reductive amination, where an aldehyde or ketone intermediate is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the methylamine moiety.
Reduction: Reduction reactions could target the aromatic ring or any carbonyl intermediates formed during synthesis.
Substitution: The fluorinated phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C-Cyclopropyl-C-(3-fluoro-phenyl)-methylamine hydrochloride: Lacks the trifluoromethoxy group.
C-Cyclopropyl-C-(4-trifluoromethoxy-phenyl)-methylamine hydrochloride: Different substitution pattern on the phenyl ring.
C-Cyclopropyl-C-(3-chloro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride: Chlorine instead of fluorine.
Uniqueness
The presence of both the cyclopropyl group and the highly fluorinated phenyl ring makes C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride unique. These structural features can impart distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets.
Eigenschaften
Molekularformel |
C11H12ClF4NO |
|---|---|
Molekulargewicht |
285.66 g/mol |
IUPAC-Name |
cyclopropyl-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-8-5-7(10(16)6-1-2-6)3-4-9(8)17-11(13,14)15;/h3-6,10H,1-2,16H2;1H |
InChI-Schlüssel |
MFARICXFMHBDMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)




![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)








